3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid
Overview
Description
3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thioxoimidazolidinone ring, which is a five-membered ring containing sulfur and oxygen atoms, along with a propanoic acid side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid typically involves the reaction of thiourocanic acid with hydratase enzymes. In one study, thiourocanic acid was converted to this compound using thiourocanate hydratase from Burkholderia sp. HME13 . The reaction conditions often include specific pH levels and temperatures optimized for enzyme activity.
Industrial Production Methods
The use of recombinant enzymes, such as 3-(5-oxo-2-thioxoimidazolidin-4-yl)propionic acid desulfhydrase, has been explored for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may have applications in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid involves its interaction with specific enzymes and molecular targets. For example, the enzyme 3-(5-oxo-2-thioxoimidazolidin-4-yl)propionic acid desulfhydrase catalyzes the conversion of this compound to 3-(2,5-dioxoimidazolidin-4-yl)propionic acid and hydrogen sulfide . This reaction is part of the ergothioneine utilization pathway in certain microbes.
Comparison with Similar Compounds
Similar Compounds
3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid: This compound has a benzyl group instead of a methyl group and exhibits different chemical properties.
3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid: This compound has a phenyl group and is used in different applications.
Uniqueness
The uniqueness of 3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid lies in its specific structure, which allows it to participate in unique biochemical pathways and reactions. Its role in the ergothioneine utilization pathway and its potential antioxidant properties make it a compound of significant interest in both research and industrial applications.
Properties
IUPAC Name |
3-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-9-6(12)4(8-7(9)13)2-3-5(10)11/h4H,2-3H2,1H3,(H,8,13)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVAOARZLXSLLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=S)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601215723 | |
Record name | 1-Methyl-5-oxo-2-thioxo-4-imidazolidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601215723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660866 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1801-64-5 | |
Record name | 1-Methyl-5-oxo-2-thioxo-4-imidazolidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1801-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-5-oxo-2-thioxo-4-imidazolidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601215723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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